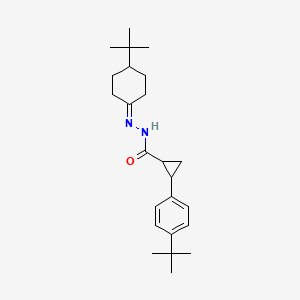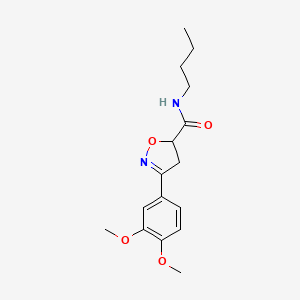![molecular formula C19H22N4O B4618540 N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4618540.png)
N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related N-naphthyl pyrazoles involves direct three-component reactions utilizing enaminones, aryl hydrazine hydrochlorides, and internal alkynes through Rh(III) catalysis. This process enables the simultaneous construction of dual cyclic moieties, including a pyrazole ring and a phenyl ring, via sequential formation of two C-N and three C-C bonds (De-Yun Chen et al., 2023).
Molecular Structure Analysis
The molecular structure of similar compounds has been studied through crystallographic methods. For example, the crystal structure of (Z)-3-methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one showcases the molecule's tautomeric form, highlighting N–H···O and C–H···O hydrogen bonds, as well as C–H···π and π-π interactions (N. Sharma et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving related compounds reveal diverse reactivity and functionalization potential. For instance, MgCl2 catalyzed one-pot synthesis demonstrates simplicity, high yield, and eco-friendliness, highlighting the method's advantages for synthesizing complex naphthalene-1,4-dione derivatives (Zhijie Fu et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are crucial for understanding a compound's behavior in different environments. While specific data on N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea's physical properties are not available, related research on naphtho[2,1-b]furan derivatives offers insights into solubility and thermal stability, important for practical applications (M. Kumaraswamy et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functionalization, are vital for the compound's applications in synthesis and material science. The study of related N-naphthyl-3-oxobutanamide derivatives indicates versatility in heterocyclic synthesis, offering pathways to various bi- or tricyclic annulated pyridine derivatives containing the naphthyl moiety (A. Hussein et al., 2009).
Applications De Recherche Scientifique
Catalysis in Synthesis of Pyran Derivatives
Silica-bonded N-propylpiperazine sodium n-propionate was employed as a solid base catalyst for synthesizing various derivatives, including 1,4-dihydropyrano[2,3-c]pyrazoles, which are structurally related to N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea. This highlights the compound's relevance in the synthesis of complex organic molecules (Niknam, Borazjani, Rashidian, & Jamali, 2013).
Synthesis of Naphtho[2,3-c]pyran-5,10-diones
Research indicates the transformation of 2-methyl-1,4-naphthoquinone into derivatives like naphtho[2,3-c]pyran-5,10-diones, which bear resemblance to N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea, showcasing its potential in the synthesis of color-producing compounds (Aldersley, Dean, & Hamzah, 1986).
Synthesis of σ(1) Receptor Antagonists
The synthesis and evaluation of 1-arylpyrazoles as potent σ(1) receptor antagonists, involving compounds structurally similar to N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea, demonstrates its significance in developing therapeutic agents for pain management (Díaz et al., 2012).
Synthesis of Naphtho[2,1-b]furan Derivatives
The study on naphtho[2,1-b]furan derivatives incorporating a pyrazole nucleus, which are structurally akin to N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea, highlights its application in the synthesis of compounds with potential antimicrobial effects (El-Wahab et al., 2011).
Computational and Pharmacological Evaluation of Pyrazole Derivatives
The computational and pharmacological evaluation of pyrazole derivatives, including structures related to N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea, underscores its significance in toxicity assessment and potential therapeutic applications (Faheem, 2018).
Propriétés
IUPAC Name |
1-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14(13-23-11-10-15(2)22-23)12-20-19(24)21-18-9-5-7-16-6-3-4-8-17(16)18/h3-11,14H,12-13H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFXWBWFGZHBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(C)CNC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol](/img/structure/B4618461.png)
![2,3-diphenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4618472.png)
![2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4618477.png)
![[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4618484.png)
![7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4618490.png)
![2-[(3-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide](/img/structure/B4618500.png)
![N-(sec-butyl)-N'-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4618504.png)

![4-{[6-ethyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4618510.png)
![4-bromo-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4618524.png)
![2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4618532.png)
![methyl 3-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate](/img/structure/B4618544.png)

![3-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4618558.png)